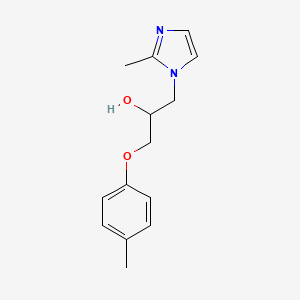

1-(2-methyl-1H-imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol

Description

1-(2-Methyl-1H-imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 2-methylimidazole group and a p-tolyloxy (4-methylphenoxy) moiety. Its structure combines a heterocyclic imidazole ring, known for diverse biological activities, with an aryloxy group that influences lipophilicity and binding interactions.

Properties

IUPAC Name |

1-(2-methylimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-11-3-5-14(6-4-11)18-10-13(17)9-16-8-7-15-12(16)2/h3-8,13,17H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOFAHQZHDLXLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2C=CN=C2C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-1H-imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol typically involves the reaction of 2-methylimidazole with 3-chloropropanol in the presence of a base, followed by the reaction with p-cresol. The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Catalyst/Base: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-1H-imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or tolyloxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Nucleophiles like sodium azide or thiols are often used under mild conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides, thiols, or other substituted products.

Scientific Research Applications

1-(2-methyl-1H-imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the tolyloxy group can enhance binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(2-Imino-3-methyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol (Compound 25)

1-(Dibenzylamino)-3-(p-tolyloxy)propan-2-ol (Compound 8)

- Structure: Substitutes the imidazole group with a dibenzylamino moiety.

- Properties: NMR and IR data confirm structural integrity, with a melting point of 55–57°C and 80% synthetic yield.

1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol (Compound 1)

1-(1H-Imidazol-1-yl)-3-phenylpropan-2-ol

- Structure : Lacks the 2-methyl group on imidazole and uses a simple phenyloxy group instead of p-tolyloxy.

- Synthesis: Synthesized via epoxide ring-opening with imidazole (85% yield), suggesting a scalable route for imidazole-propanol derivatives .

Physicochemical Properties and Analytical Data

A comparison of key parameters is summarized below:

*Calculated based on molecular formula C₁₄H₁₈N₂O₂.

Key Observations :

- Molecular Weight: Bulky substituents (e.g., dibenzylamino in Compound 8) significantly increase molecular weight, impacting pharmacokinetics.

- Retention Time : Compounds with simpler substituents (e.g., Compound 25) exhibit shorter Rt, correlating with lower hydrophobicity .

Biological Activity

1-(2-methyl-1H-imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol, a compound featuring an imidazole ring and a tolyloxy group, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The compound's IUPAC name is 1-(2-methylimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol, with the molecular formula and a molecular weight of approximately 246.30 g/mol. The structure includes an imidazole moiety known for its ability to coordinate with metal ions, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The imidazole ring can interact with enzyme active sites, potentially inhibiting enzymes such as monoamine oxidase (MAO) and impacting neurotransmitter levels.

- Metal Ion Coordination : The imidazole nitrogen atoms can coordinate with metal ions, influencing various biochemical pathways.

- Binding Affinity : The tolyloxy group enhances binding affinity to specific receptors or enzymes, contributing to its pharmacological effects.

Biological Activity Overview

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains and fungi. |

| Enzyme Inhibition | Effective as an inhibitor of monoamine oxidase (MAO), impacting neurotransmitter metabolism. |

| Antioxidant | Potential to scavenge free radicals and reduce oxidative stress in cells. |

Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of imidazole compounds, including this compound. Results indicated significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .

Enzyme Inhibition

Research focusing on MAO inhibition revealed that the compound demonstrated potent inhibitory activity with an IC50 value below 50 nM. This suggests a strong potential for treating neurodegenerative disorders where MAO plays a critical role in neurotransmitter degradation .

Neuroprotective Effects

In vivo studies have shown that the compound can enhance dopamine levels in animal models, which may have implications for Parkinson's disease treatment. The administration of the compound resulted in a significant increase in dopamine concentrations in the striatum and cortex, suggesting neuroprotective properties .

Synthetic Routes

The synthesis typically involves:

- Reaction of 2-methylimidazole with 3-chloropropanol.

- Subsequent reaction with p-cresol under basic conditions.

- Common solvents include ethanol or methanol at elevated temperatures (60–80°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.